molecular formula C15H15NO2 B6371802 5-(3-Acetylaminophenyl)-3-methylphenol, 95% CAS No. 1261977-09-6

5-(3-Acetylaminophenyl)-3-methylphenol, 95%

Cat. No. B6371802
CAS RN: 1261977-09-6
M. Wt: 241.28 g/mol
InChI Key: BZWFCEPQWGMJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Acetylaminophenyl)-3-methylphenol, 95% (5-AMPMP-95) is a synthetic compound with a variety of potential applications in scientific research. It is a phenolic compound that belongs to the family of compounds known as phenylpropanoids, which are derived from phenylalanine and have a wide range of biological activities. 5-AMPMP-95 has been studied for its potential use in drug development, as an antioxidant, and in the synthesis of other compounds.

Scientific Research Applications

5-(3-Acetylaminophenyl)-3-methylphenol, 95% has been studied for its potential applications in drug development. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and is a target for the development of anti-inflammatory drugs. In addition, 5-(3-Acetylaminophenyl)-3-methylphenol, 95% has been found to be a potent antioxidant and may be useful in the prevention of oxidative stress-related diseases. It has also been studied for its potential use in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-(3-Acetylaminophenyl)-3-methylphenol, 95% is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are involved in inflammation and other physiological processes. 5-(3-Acetylaminophenyl)-3-methylphenol, 95% binds to the active site of COX-2 and inhibits its activity, thus preventing the synthesis of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylaminophenyl)-3-methylphenol, 95% are not fully understood, but it is believed to have anti-inflammatory and antioxidant properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and is a target for the development of anti-inflammatory drugs. In addition, 5-(3-Acetylaminophenyl)-3-methylphenol, 95% has been found to be a potent antioxidant and may be useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Acetylaminophenyl)-3-methylphenol, 95% in lab experiments include its ease of synthesis and its stability. The synthesis of 5-(3-Acetylaminophenyl)-3-methylphenol, 95% is relatively simple and can be carried out under mild conditions. In addition, the compound is stable and can be stored for long periods of time. The main limitation of 5-(3-Acetylaminophenyl)-3-methylphenol, 95% is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

The potential future directions of 5-(3-Acetylaminophenyl)-3-methylphenol, 95% include further research into its mechanism of action, its potential therapeutic applications, and its potential use in the synthesis of other compounds. In addition, further research is needed to determine the biochemical and physiological effects of 5-(3-Acetylaminophenyl)-3-methylphenol, 95%, as well as its potential toxicity and side effects. Finally, more research is needed to understand the advantages and limitations of using 5-(3-Acetylaminophenyl)-3-methylphenol, 95% in lab experiments.

Synthesis Methods

The synthesis of 5-(3-Acetylaminophenyl)-3-methylphenol, 95% begins with the reaction of 3-methoxy-4-hydroxybenzaldehyde with acetic anhydride in the presence of sodium acetate. This reaction produces 3-methoxy-4-acetoxybenzaldehyde, which is then reacted with 3-methylphenol in the presence of sodium hydroxide. The resulting product is 5-(3-Acetylaminophenyl)-3-methylphenol, 95%. The reaction is carried out under mild conditions and yields 95% of the desired product.

properties

IUPAC Name

N-[3-(3-hydroxy-5-methylphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-6-13(9-15(18)7-10)12-4-3-5-14(8-12)16-11(2)17/h3-9,18H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWFCEPQWGMJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683891
Record name N-(3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261977-09-6
Record name N-(3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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